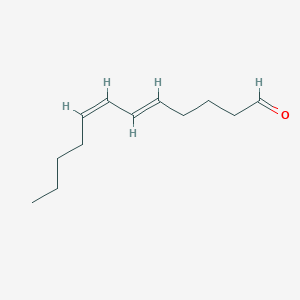
2-Iodo-5'-ethylcarboxamido Adenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-5’-ethylcarboxamido Adenosine: is a potent and selective adenosine receptor agonist. It is a derivative of adenosine, a nucleoside that plays a crucial role in biochemical processes such as energy transfer and signal transduction. The compound has a molecular formula of C13H17IN6O5 and a molecular weight of 464.22 g/mol .
Mechanism of Action
Target of Action
The primary target of 2-Iodo-5’-ethylcarboxamido Adenosine is the adenosine receptor . Adenosine receptors are a class of purinergic G protein-coupled receptors with adenosine as their endogenous ligand .
Mode of Action
2-Iodo-5’-ethylcarboxamido Adenosine is a potent and selective agonist of the adenosine receptor . As an agonist, it binds to the adenosine receptor and mimics the action of adenosine, leading to a cellular response .
Biochemical Pathways
The binding of 2-Iodo-5’-ethylcarboxamido Adenosine to the adenosine receptor can influence various biochemical pathways. For instance, adenosine receptors are known to be involved in the regulation of heart rate, muscle contraction, and neurotransmitter release . .
Result of Action
The molecular and cellular effects of 2-Iodo-5’-ethylcarboxamido Adenosine’s action would depend on the specific cell type and the state of the adenosine receptor pathway within those cells. Given its role as an adenosine receptor agonist, it could potentially influence cellular processes regulated by adenosine, such as inflammation, neurotransmission, and energy metabolism .
Biochemical Analysis
Biochemical Properties
2-Iodo-5’-ethylcarboxamido Adenosine is known to interact with adenosine receptors
Cellular Effects
As an adenosine receptor agonist, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As an adenosine receptor agonist, it may exert its effects at the molecular level through binding interactions with adenosine receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-5’-ethylcarboxamido Adenosine typically involves the iodination of adenosine derivatives followed by the introduction of the ethylcarboxamido group. The reaction conditions often require the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The ethylcarboxamido group is then introduced through a nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of 2-Iodo-5’-ethylcarboxamido Adenosine follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is usually produced in a controlled environment to prevent contamination and ensure consistency .
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-5’-ethylcarboxamido Adenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the iodine atom or other functional groups.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted adenosine analogs .
Scientific Research Applications
2-Iodo-5’-ethylcarboxamido Adenosine has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of adenosine receptor agonists and their interactions.
Biology: The compound is employed in research on cellular signaling pathways and receptor binding studies.
Medicine: It has potential therapeutic applications in the treatment of cardiovascular diseases and neurological disorders due to its role as an adenosine receptor agonist.
Comparison with Similar Compounds
5’-N-Ethylcarboxamido Adenosine: Another adenosine receptor agonist with similar properties but lacking the iodine atom.
2-Chloro-5’-ethylcarboxamido Adenosine: Similar structure with a chlorine atom instead of iodine.
2-Bromo-5’-ethylcarboxamido Adenosine: Similar structure with a bromine atom instead of iodine.
Uniqueness: 2-Iodo-5’-ethylcarboxamido Adenosine is unique due to the presence of the iodine atom, which enhances its binding affinity and selectivity for adenosine receptors. This makes it a valuable tool in research and potential therapeutic applications .
Properties
CAS No. |
141018-29-3 |
|---|---|
Molecular Formula |
C₁₂H₁₅IN₆O₄ |
Molecular Weight |
434.19 |
Synonyms |
1-(6-Amino-2-iodo-9H-purin-9-yl)-1-deoxy-N-ethyl-β-D-ribofuranuronamide; _x000B_2-Iodo-NECA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[1,3-Phenylenebis-(methylene)]-bis-(1,4,8,11-tetraazacyclotetradecane) octahydrochloride](/img/structure/B1139614.png)






![(2R)-N-[(2R,3R)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]-1-[(2R)-2-[(2-amino-2-methylpropanoyl)amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B1139633.png)

